molecular formula C12H18N2O4S B8191231 3-Amino-1-methyl-pyrrolidin-2-one tosylate

3-Amino-1-methyl-pyrrolidin-2-one tosylate

Cat. No.: B8191231
M. Wt: 286.35 g/mol
InChI Key: KLOWILKBDXTWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methyl-pyrrolidin-2-one tosylate: is a chemical compound with the molecular formula C7H8O3S.C5H10N2O. It is a white solid with a purity of 97% . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is tosylated, meaning it has a tosyl group (4-methylbenzenesulfonate) attached to it. The presence of the amino group and the tosylate makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-pyrrolidin-2-one tosylate typically involves the reaction of 3-Amino-1-methyl-pyrrolidin-2-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 3-Amino-1-methyl-pyrrolidin-2-one tosylate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The tosylate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-pyrrolidin-2-one tosylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the tosylate group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-1-methyl-pyrrolidin-2-one
  • 3-Amino-1-methyl-pyrrolidin-2-one hydrochloride
  • 3-Amino-1-methyl-pyrrolidin-2-one sulfate

Uniqueness: 3-Amino-1-methyl-pyrrolidin-2-one tosylate is unique due to the presence of the tosylate group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it more versatile in various chemical reactions compared to its non-tosylated counterparts .

Properties

IUPAC Name

3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWILKBDXTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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